molecular formula C21H20O5 B6583320 3-(2,5-dimethoxyphenyl)-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one CAS No. 864751-20-2

3-(2,5-dimethoxyphenyl)-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one

Cat. No.: B6583320
CAS No.: 864751-20-2
M. Wt: 352.4 g/mol
InChI Key: WMYYJWYAUMLZFX-UHFFFAOYSA-N
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Description

3-(2,5-Dimethoxyphenyl)-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones. This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with a 2,5-dimethoxyphenyl group and a 2-methylprop-2-en-1-yloxy group. It is of interest in various fields of scientific research due to its potential biological activities and applications in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethoxyphenyl)-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one typically involves multi-step organic reactions

    Preparation of Chromen-2-one Core: The chromen-2-one core can be synthesized via the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.

    Introduction of 2,5-Dimethoxyphenyl Group: This step can be achieved through a Friedel-Crafts acylation reaction, where the chromen-2-one core is reacted with 2,5-dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of 2-Methylprop-2-en-1-yloxy Group: The final step involves the etherification of the hydroxyl group on the chromen-2-one core with 2-methylprop-2-en-1-ol using a suitable base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and advanced purification techniques such as column chromatography and recrystallization would be essential to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethoxyphenyl)-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride, potentially reducing the chromen-2-one core to a dihydro derivative.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the chromen-2-one core, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or chlorinating agents like thionyl chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives.

Scientific Research Applications

3-(2,5-Dimethoxyphenyl)-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2,5-dimethoxyphenyl)-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its potential anticancer activity could involve the inhibition of cell proliferation and induction of apoptosis through various signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(2,5-Dimethoxyphenyl)-2H-chromen-2-one: Lacks the 2-methylprop-2-en-1-yloxy group.

    7-Hydroxy-3-(2,5-dimethoxyphenyl)-2H-chromen-2-one: Contains a hydroxyl group instead of the 2-methylprop-2-en-1-yloxy group.

Uniqueness

The presence of the 2-methylprop-2-en-1-yloxy group in 3-(2,5-dimethoxyphenyl)-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one imparts unique chemical properties and potential biological activities that distinguish it from similar compounds. This structural feature may enhance its reactivity and interaction with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-(2,5-dimethoxyphenyl)-7-(2-methylprop-2-enoxy)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O5/c1-13(2)12-25-16-6-5-14-9-18(21(22)26-20(14)11-16)17-10-15(23-3)7-8-19(17)24-4/h5-11H,1,12H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMYYJWYAUMLZFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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